molecular formula C15H11BrO3 B14334720 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- CAS No. 109899-86-7

1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)-

Cat. No.: B14334720
CAS No.: 109899-86-7
M. Wt: 319.15 g/mol
InChI Key: YFQJPKDFWNKLHV-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- is a chemical compound that belongs to the class of diketones These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between a brominated benzaldehyde and a hydroxybenzaldehyde.

    Cyclization: The intermediate product undergoes cyclization to form the diketone structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Diols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity is influenced by the presence of bromine and hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedione, 1-phenyl-3-(2-hydroxyphenyl)-: Lacks the bromine atom.

    1,3-Propanedione, 1-(3-chlorophenyl)-3-(2-hydroxyphenyl)-: Contains a chlorine atom instead of bromine.

    1,3-Propanedione, 1-(3-methylphenyl)-3-(2-hydroxyphenyl)-: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- adds unique reactivity and potential applications compared to similar compounds. Bromine’s electronegativity and size can influence the compound’s chemical behavior and interactions.

Properties

CAS No.

109899-86-7

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

1-(3-bromophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

InChI

InChI=1S/C15H11BrO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2

InChI Key

YFQJPKDFWNKLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O

Origin of Product

United States

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